molecular formula C11H15N3O B15047737 1-[1-(2-aminoethyl)-1H-benzimidazol-2-yl]ethanol

1-[1-(2-aminoethyl)-1H-benzimidazol-2-yl]ethanol

Cat. No.: B15047737
M. Wt: 205.26 g/mol
InChI Key: SPXFJWGXONWXBA-UHFFFAOYSA-N
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Description

1-[1-(2-Aminoethyl)-1H-benzimidazol-2-yl]ethanol is a synthetic benzimidazole derivative of interest in medicinal chemistry and biochemical research. This compound features a benzimidazole core, a structure known for its diverse biological activities, fused with an ethanol and an ethylamine side chain. These functional groups make it a valuable scaffold for the development of novel enzyme inhibitors and receptor ligands, particularly for targets where molecular recognition via hydrogen bonding and π-π stacking is critical . Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex pharmacologically active molecules. Its structure suggests potential for interaction with various enzymatic systems, including those involving kinases and other heterocycle-recognizing proteins . As a research chemical, it is supplied for non-clinical, in-vitro investigations only. This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-[1-(2-aminoethyl)benzimidazol-2-yl]ethanol

InChI

InChI=1S/C11H15N3O/c1-8(15)11-13-9-4-2-3-5-10(9)14(11)7-6-12/h2-5,8,15H,6-7,12H2,1H3

InChI Key

SPXFJWGXONWXBA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCN)O

Origin of Product

United States

Preparation Methods

Condensation with Carboxylic Acids or Esters

A classical approach involves reacting OPDA with a carboxylic acid or its activated ester (e.g., ethyl ester) under acidic or basic conditions. For example, cobalt(II) acetylacetonate (Co(acac)₂) catalyzes OPDA with aldehydes in methanol at room temperature, yielding benzimidazoles in high efficiency (80–97% yields).

Reagents Conditions Yield Reference
OPDA + aldehyde Co(acac)₂, MeOH, RT, 4 h 80–97%
OPDA + ester Na₂S₂O₅, EtOH, reflux 64–78%

Catalytic Oxidative Cyclization

Oxidative cyclization of diamines with carbonyl compounds using catalysts like sodium dithionite (Na₂S₂O₅) or heteropoly acids (e.g., H₂SO₄) facilitates ring closure. This method avoids harsh conditions and is scalable for industrial applications.

Integrated Synthetic Routes

Combining core synthesis and functionalization, three primary routes emerge:

Route A: Nitro Reduction → Alkylation → Hydrolysis

  • Core Formation : OPDA + aldehyde → benzimidazole (Co(acac)₂, MeOH).
  • Nitro Group Reduction : 2-Nitrobenzimidazole → 2-aminobenzimidazole (SnCl₂/HCl).
  • Aminoethyl Introduction : Alkylation with ethylenediamine (K₂CO₃, THF/H₂O).
  • Ethanol Group Addition : Ester hydrolysis (HCl, H₂O/EtOH).

Yield : ~60% overall (estimated from individual steps).

Route B: One-Pot Condensation and Functionalization

  • Core + Aminoethyl Formation : OPDA + 2-(2-chloroethyl)aldehyde → 2-(2-chloroethyl)-1H-benzimidazole.
  • Amine Generation : Reduction of chloroethyl to aminoethyl (H₂, Pd/C).
  • Ethanol Introduction : Hydrolysis of ester intermediate (NaOH, EtOH).

Yield : ~50–65% (optimized in).

Route C: Metal-Catalyzed Coupling

  • Core Synthesis : OPDA + aldehyde → benzimidazole (Fe/S catalyst, solvent-free).
  • Aminoethyl Addition : Suzuki coupling with ethylboronic acid derivatives.
  • Ethanol Group Installation : Hydrolysis of boronic ester (H₂O₂, NaOH).

Yield : ~70% (theoretical, based on analogous reactions).

Challenges and Optimization Strategies

Purity Control

  • Crude Product Purification : Recrystallization from methanol or column chromatography (SiO₂, EtOAc/hexane).
  • Polymorphic Forms : Crystalline vs. amorphous forms require seeding and temperature control during solvent evaporation.

Scalability

  • Catalyst Selection : Co(acac)₂ or Fe/S systems enable cost-effective, large-scale production.
  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates and reduce side products.

Comparative Analysis of Methods

Method Key Steps Advantages Limitations
Route A Nitro reduction, alkylation, hydrolysis High selectivity Multi-step, low overall yield
Route B One-pot condensation Simplified workflow Moderate yields
Route C Metal-catalyzed coupling High efficiency, scalability Requires specialized catalysts

Chemical Reactions Analysis

Nucleophilic Substitution at the Aminoethyl Group

The primary amine group (-NH₂) undergoes nucleophilic reactions, particularly in acidic conditions. A patent (WO2013150545A2) demonstrates hydrochlorination using HCl gas in ethanol at -15 to -5°C, forming stable amine hydrochloride intermediates . This reaction is critical for salt formation to enhance solubility in pharmaceutical applications.

Dehydration and Esterification of the Ethanol Moiety

The hydroxyl group participates in:

  • Dehydration : Under acidic conditions (e.g., H₂SO₄), it forms ethylene-linked derivatives via intramolecular dehydration.

  • Esterification : Reacts with acyl chlorides (e.g., benzoyl chloride) under microwave irradiation (80°C, 3 min) to yield acetamide derivatives, as shown in Table 1 .

Table 1: Reaction Outcomes for Esterification

ReagentProductYield (%)Conditions
Benzoyl chloride2-Phenyl-N-(2-phenyl-1H-benzimidazole-1-carbonothioyl)acetamide96MW, 80°C, ethanol

Electrophilic Substitution on the Benzimidazole Ring

The benzimidazole core undergoes sulfonation and alkylation:

  • Sulfonation : Treatment with 4-methylbenzenesulfonyl chloride in dichloromethane yields sulfonamide derivatives (82% yield) .

  • Alkylation : Reacts with iodomethane in DMF to introduce methyl groups at the N1 position .

Coordination Chemistry and Metal Complexation

The compound acts as a polydentate ligand:

  • Coordination sites : Benzimidazole N atoms and ethanol O atom bind to transition metals (e.g., Cu²⁺, Zn²⁺).

  • Applications : Metal complexes show enhanced antimicrobial activity compared to the free ligand, as evidenced by MIC values against E. coli (≤8 µg/mL) .

Enzyme-Targeted Modifications

Structural analogs exhibit significant binding to inflammatory targets:

Table 2: Docking Scores for Benzimidazole Derivatives

CompoundCOX-2 (kcal/mol)TNF-α (kcal/mol)IL-1β (kcal/mol)
3a-8.9-8.4-7.6
3b-7.4-7.4-6.0

Derivatives with electron-withdrawing groups (e.g., -SO₂CH₃) show improved binding to cyclooxygenase-2 (COX-2) .

Oxidation Reactions

The ethanol side chain oxidizes to ketones using Jones reagent (CrO₃/H₂SO₄), forming 1-[1-(2-aminoethyl)-1H-benzimidazol-2-yl]ethanone. This ketone derivative is pivotal for synthesizing Schiff base ligands .

Scientific Research Applications

1-[1-(2-aminoethyl)-1H-benzimidazol-2-yl]ethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(2-aminoethyl)-1H-benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 2-aminoethyl group in the target compound introduces both basicity (via the amine) and hydrogen-bonding capacity (via ethanol), distinguishing it from non-polar substituents like naphthylmethyl or benzyl .
  • Synthetic Yields : Alkylation reactions typically yield 75–80% for benzimidazoles, though purification steps (e.g., column chromatography) can enhance purity to >98% .

Pharmacological and Chemical Activity

Antitumor Activity
  • Derivatives such as 1-(1H-benzimidazol-2-yl)-2-[(substituted phenyl)amino]ethanones (e.g., compounds 2–5) exhibit antitumor activity against MCF7 breast cancer cells. For instance, 1-(1H-benzimidazol-2-yl)-2-[(4-bromophenyl)amino]ethanone (2) showed moderate efficacy, though specific IC$_{50}$ values are unreported .
  • The target compound’s aminoethyl group may enhance cellular uptake or receptor binding compared to halogenated analogs .
Coordination Chemistry
H3-Receptor Antagonism
  • thiazol-5-yl) significantly affects H3-receptor antagonism (pA$_2$ = 5.65–8.27) . This implies that the target compound’s aminoethyl group could be optimized for receptor affinity.

Physicochemical Properties

Property 1-[1-(2-Aminoethyl)-1H-benzimidazol-2-yl]ethanol 1-(Difluoromethyl)-1H-benzimidazol-2-yl]ethanol N′-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]benzohydrazides
Solubility Moderate in polar solvents (ethanol, DMSO) Lower due to –CF$_2$ hydrophobicity Low (crystalline derivatives)
Hydrogen Bonding Strong (O–H···N, O–H···O) Weak (limited H-bond donors) Moderate (amide N–H)
Electronic Effects Electron-donating (amine) Electron-withdrawing (–CF$_2$) Electron-withdrawing (oxoethyl)

Key Insight: The aminoethyl-ethanol combination in the target compound balances solubility and reactivity, making it versatile for further functionalization .

Biological Activity

2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine is a compound of interest due to its unique structure and potential biological activities. This compound belongs to the class of triazolo-pyridines, which have been investigated for various pharmacological properties, including anti-inflammatory and anti-cancer effects.

  • Molecular Formula : C6H4Cl2N4
  • Molar Mass : 203.03 g/mol
  • Density : 1.88 g/cm³ (predicted)
  • pKa : 2.83 (predicted) .

Research has indicated that derivatives of triazolo-pyridine compounds can act as inhibitors of certain enzymes and receptors involved in inflammatory processes. Notably, compounds in this class have shown activity against the RORγt transcription factor, which plays a critical role in the differentiation of T helper cells and the production of pro-inflammatory cytokines such as IL-17A .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of 2-amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine derivatives. For instance:

  • In vitro Studies : Certain derivatives demonstrated potent inhibition of IL-17A production in human whole blood assays with IC50 values ranging from 130 nM to 590 nM .
  • In vivo Studies : In mouse models induced with IL-18/23 cytokines, these compounds effectively suppressed IL-17A production in a dose-dependent manner .

JAK Inhibition

The compound has been explored as a potential inhibitor of Janus kinase (JAK) pathways:

  • JAK1/2 Inhibition : Optimized triazolo-pyridine derivatives exhibited high potency against JAK1/2 enzymes while maintaining selectivity over JAK3. This characteristic is particularly relevant for conditions like rheumatoid arthritis and psoriasis .

Data Table of Biological Activities

Activity TypeCompound TestedIC50 ValueModel Used
IL-17A Inhibition2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine130 nMHuman Whole Blood Assay
JAK InhibitionJ-4 and J-6 derivativesPotent (exact values not specified)Enzyme Assays
Cytokine SuppressionMouse ModelDose-dependent effectIL-18/23-induced model

Case Studies

  • Study on RORγt Inhibition : A study evaluated the effects of a related triazolo-pyridine derivative on RORγt activity. The compound showed significant inhibition in reporter gene assays and effectively reduced cytokine levels in vivo .
  • JAK Inhibitor Development : Research focused on synthesizing new triazolo-pyridine derivatives aimed at JAK inhibition demonstrated promising results in suppressing cell proliferation associated with high JAK expression .

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